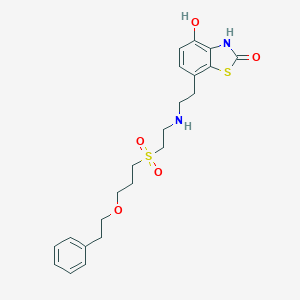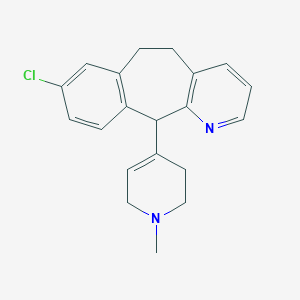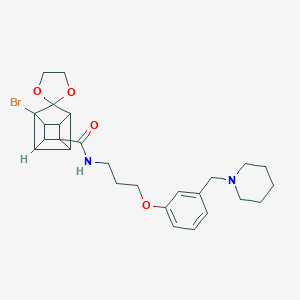
Pppbe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PPPBE, also known as 2-(3,4,5-trimethoxyphenyl)ethylamine, is a naturally occurring compound found in some plants and is known for its potential therapeutic properties. In recent years, there has been increasing interest in the use of PPPBE in scientific research due to its ability to modulate neurotransmitters and other signaling pathways in the brain.
作用機序
PPPBE acts as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. It also acts as an agonist at the trace amine-associated receptor 1 (TAAR1). These actions result in the modulation of neurotransmitter release and signaling pathways in the brain, which may contribute to its therapeutic effects.
生化学的および生理学的効果
PPPBE has been shown to increase dopamine and serotonin release in the brain, which may contribute to its potential therapeutic effects in neurology and psychiatry. It has also been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential therapeutic effects in pharmacology.
実験室実験の利点と制限
One advantage of studying PPPBE in lab experiments is its ability to modulate neurotransmitters and signaling pathways in the brain, which may have implications for the treatment of various neurological and psychiatric disorders. However, one limitation is the lack of research on its safety and potential side effects, which may limit its clinical applications.
将来の方向性
Future research on PPPBE could focus on its potential therapeutic effects in specific neurological and psychiatric disorders, such as Parkinson's disease and addiction disorders. Additionally, research could explore the safety and potential side effects of PPPBE, as well as its potential interactions with other medications. Further research could also explore the potential use of PPPBE in combination with other compounds for synergistic effects.
合成法
PPPBE can be synthesized through various methods, including the reduction of 3,4,5-trimethoxyphenylacetone with lithium aluminum hydride or sodium borohydride. Other methods include the condensation of 3,4,5-trimethoxybenzaldehyde with ethylamine or the reductive amination of 3,4,5-trimethoxybenzaldehyde with ammonia and sodium borohydride.
科学的研究の応用
PPPBE has been studied for its potential therapeutic effects in a variety of scientific research areas, including neurology, psychiatry, and pharmacology. In neurology, PPPBE has been shown to modulate dopamine and serotonin receptors, which may have implications for the treatment of Parkinson's disease and depression. In psychiatry, PPPBE has been studied for its potential use in treating anxiety and addiction disorders. In pharmacology, PPPBE has been shown to have anti-inflammatory and analgesic effects, which may have applications in the treatment of chronic pain.
特性
CAS番号 |
152191-69-0 |
|---|---|
製品名 |
Pppbe |
分子式 |
C27H33BrN2O4 |
分子量 |
529.5 g/mol |
IUPAC名 |
1'-bromo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-4'-carboxamide |
InChI |
InChI=1S/C27H33BrN2O4/c28-26-21-18-22(26)20-23(27(26)33-12-13-34-27)19(21)25(18,20)24(31)29-8-5-11-32-17-7-4-6-16(14-17)15-30-9-2-1-3-10-30/h4,6-7,14,18-23H,1-3,5,8-13,15H2,(H,29,31) |
InChIキー |
UFXPVXIUMFFFED-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br |
正規SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br |
同義語 |
N-(3'-(3'-piperidinomethylphenoxy)propyl)-1-bromo-9,9-ethylenedioxypentacyclo(4.3.0.0(2,5).0(3,8).0(4,7)nonane)-4-carboxamide PPPBE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



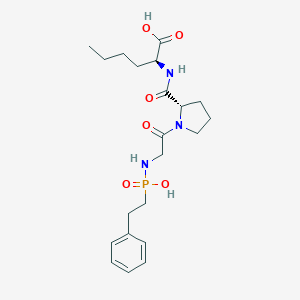
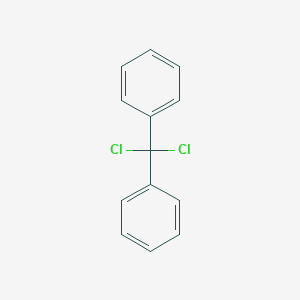
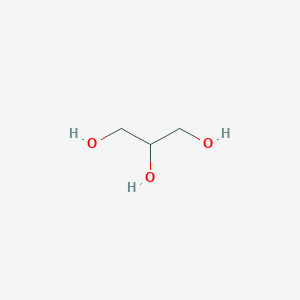
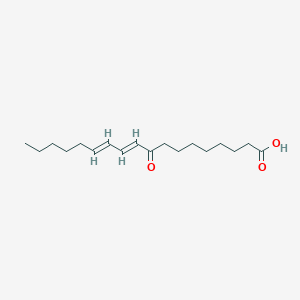
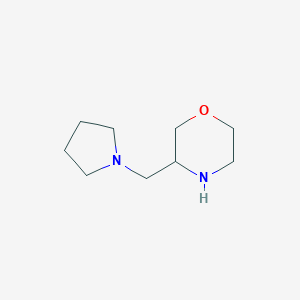
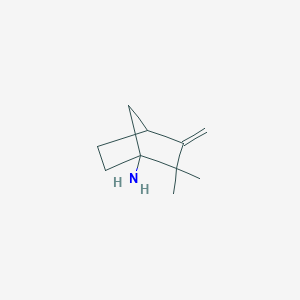
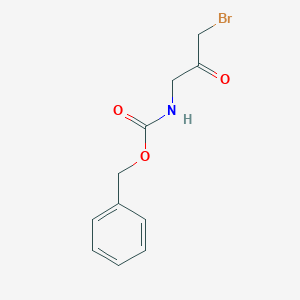
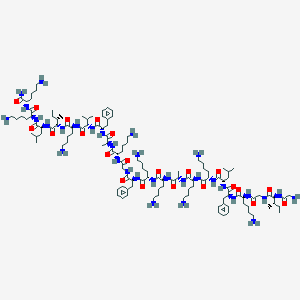

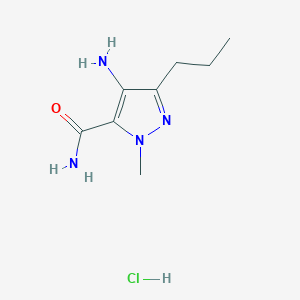
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)
